molecular formula C11H18O2 B7820730 Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-

Cat. No.: B7820730
M. Wt: 182.26 g/mol
InChI Key: RDWUNORUTVEHJF-ATZCPNFKSA-N
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Description

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel- (CAS 1200-67-5), also known as isobornyl formate, is a bicyclic monoterpene derivative classified as an ester of isoborneol. The compound features a bicyclo[2.2.1]heptane skeleton with three methyl groups at positions 1, 7, and 7, and a formate ester group at position 2. The stereochemical descriptor "(1R,2R,4R)-rel-" indicates its relative exo configuration, distinguishing it from endo isomers like borneol .

Structurally, it is synthesized via esterification of isoborneol (CAS 36294-23-2) with formic acid, retaining the rigid bicyclic framework. Its molecular formula is C₁₁H₁₈O₂ (MW 182.26), and it is widely used in fragrances, flavorings, and as a synthetic intermediate due to its stability and pleasant odor .

Properties

IUPAC Name

[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWUNORUTVEHJF-ATZCPNFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881243
Record name Isobornyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green, earthy, herbaceouos-camphoraceous, piney aroma
Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.011-1.017
Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1200-67-5
Record name Isobornyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobornyl formate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Grignard Addition to Camphor Derivatives

A widely reported method involves the reaction of camphor or its analogs with methylmagnesium bromide (MeMgBr). For example, treatment of (+)-camphor with excess MeMgBr in tetrahydrofuran (THF) at 0–5°C yields a diastereomeric mixture of tertiary alcohols. Acidic workup (e.g., 10% HCl) followed by extraction with hexane/ethyl acetate (1:1) and drying over Na₂SO₄ provides the crude product, which is purified via fractional distillation or column chromatography.

Key Reaction Parameters

ParameterValue
Temperature0–5°C (Grignard addition)
SolventTHF
Workup10% HCl, hexane/EtOAc
Yield65–78% (crude)

Catalytic Hydrogenation of Norcamphor

Alternative approaches employ the reduction of norcamphor (bicyclo[2.2.1]heptan-2-one) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, norcamphor dissolved in ethanol reacts with NaBH₄ at 25°C for 4 h, yielding the secondary alcohol. This method, however, often requires subsequent methylation steps to introduce the 1,7,7-trimethyl groups.

Esterification to the Formate Derivative

The alcohol precursor undergoes esterification with formic acid or its derivatives to yield the target formate. Three catalytic systems are prominent:

Acid-Catalyzed Esterification

A traditional method involves refluxing the alcohol with excess formic acid in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. For example, a molar ratio of 1:5 (alcohol:formic acid) heated at 80°C for 6 h achieves 85–90% conversion. The crude product is neutralized with NaHCO₃, extracted with dichloromethane, and distilled under reduced pressure.

Optimized Conditions

ParameterValue
CatalystH₂SO₄ (5 mol%)
Temperature80°C
Reaction Time6 h
Yield85–90%

Tribromoisocyanuric Acid (TBCA)-Mediated Esterification

Recent advances utilize TBCA as a green catalyst. A mixture of the alcohol (1 mmol), formic acid (3 mmol), and TBCA (0.3 mmol) stirred at 25°C for 5 min achieves near-quantitative yields (98%). The reaction proceeds via in situ activation of formic acid, with minimal byproduct formation.

Formic Anhydride Approach

Industrial-scale synthesis often employs formic anhydride to avoid water formation. The alcohol reacts with formic anhydride (1:1.2 molar ratio) at 50°C for 2 h under nitrogen, followed by vacuum distillation to isolate the formate ester.

Stereochemical Control and Resolution

The (1R,2R,4R)-rel- configuration necessitates precise stereochemical management:

Chiral Pool Synthesis

Starting from enantiomerically pure camphor derivatives ensures retention of the desired configuration. For example, (+)-camphor (1S,4R configuration) undergoes Grignard addition to yield the (1R,2R,4R)-alcohol, which is directly esterified without racemization.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution separates diastereomers. Candida antarctica lipase B (CAL-B) in hexane selectively hydrolyzes the undesired (1S,2S,4S)-formate ester, leaving the (1R,2R,4R)-enantiomer intact (enantiomeric excess >99%).

Industrial Production Considerations

Large-scale manufacturing prioritizes cost efficiency and safety:

Continuous Flow Reactors

Tubular reactors enable rapid heat dissipation during exothermic esterification. A pilot-scale system operating at 10 L/h achieves 92% yield with 99.5% purity, reducing reaction time from hours to minutes.

Solvent Recycling

Ethyl acetate and hexane are recovered via fractional distillation, achieving >95% solvent reuse.

Analytical Characterization

Critical techniques confirm structure and purity:

Gas Chromatography-Mass Spectrometry (GC-MS)

The formate ester exhibits a retention time of 14.2 min (HP-5 column, 30 m × 0.25 mm) with characteristic fragments at m/z 182 [M+H]⁺ and 139 [M−OCHO]⁺.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, HCOO), 4.71 (t, J = 4.8 Hz, 1H, H-2), 1.25 (s, 3H, C-1 CH₃), 1.14 (s, 6H, C-7 CH₃).

Polarimetry

The (1R,2R,4R)-enantiomer shows [α]D²⁵ = +34.6° (c = 1, CHCl₃), distinguishing it from the (1S,2S,4S)-form ([α]D²⁵ = −34.2°).

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel- undergoes various chemical reactions, including:

    Oxidation: The formate ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the formate group under basic or acidic conditions.

Major Products

    Oxidation: Bornyl formate can be oxidized to bornyl formic acid.

    Reduction: Reduction of bornyl formate yields borneol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents:
Recent studies have identified bicyclo[2.2.1]heptane derivatives as potential anticancer agents. For instance, compounds containing this bicyclic structure have been shown to act as selective antagonists for the chemokine receptor CXCR2, which is implicated in cancer metastasis. These compounds demonstrated significant antiproliferative effects against metastatic cancer cells and displayed favorable pharmacokinetic properties .

Antiviral Activity:
Bicyclo[2.2.1]heptane derivatives have also been synthesized as nucleoside analogs with antiviral properties. Specifically, 1′-homocarbanucleoside analogs featuring this bicyclic structure have shown potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV), indicating their potential use in antiviral therapies .

Organic Synthesis

Synthesis of Carboxylates:
The compound serves as a versatile building block for the synthesis of various carboxylates through organocatalytic reactions. A formal [4 + 2] cycloaddition reaction has been developed to produce bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple precursors under mild conditions. This method enhances the accessibility of these compounds for further chemical transformations .

Baeyer-Villiger Oxidation:
Bicyclo[2.2.1]heptan-2-ones can undergo Baeyer-Villiger oxidation to yield esters or lactones with regioselectivity influenced by substituents on the bicyclic ring. This reaction pathway is significant for the synthesis of complex organic molecules and can be tailored to produce specific products based on the starting materials used .

Material Science

Polymer Chemistry:
The structural features of bicyclo[2.2.1]heptane derivatives make them suitable for applications in polymer science. Their unique rigidity and flexibility can be exploited to enhance the mechanical properties of polymers, potentially leading to new materials with improved performance characteristics.

Case Studies

Study Application Findings
CXCR2 Antagonists AnticancerIdentified as potent agents against metastatic cancer with favorable pharmacokinetics.
Antiviral Nucleosides AntiviralDemonstrated significant activity against HSV and VZV; potential for therapeutic use.
Organocatalytic Synthesis Organic SynthesisEnabled rapid access to enantioselective bicyclo[2.2.1]heptane-1-carboxylates from simple materials.
Baeyer-Villiger Oxidation Organic SynthesisRevealed regioselectivity based on substituents; useful for synthesizing complex molecules.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Structural Analogs: Isobornyl Esters

Isobornyl formate belongs to a family of isoborneol-derived esters. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Applications References
Isobornyl acetate 125-12-2 C₁₂H₂₀O₂ 196.29 Fragrances, cosmetics
Isobornyl acrylate 5888-33-5 C₁₃H₂₀O₂ 208.30 Polymer precursors, adhesives
Isobornyl benzoate N/A C₁₇H₂₂O₂ 258.35 Plasticizers, resins

Key Differences :

  • Volatility : Isobornyl formate (lower MW) is more volatile than acetate or acrylate derivatives, impacting its use in volatile formulations like perfumes .
  • Reactivity : The acrylate ester (C=C bond) undergoes polymerization, making it suitable for industrial coatings, unlike the formate .
  • Solubility : The benzoate derivative exhibits higher lipophilicity due to the aromatic ring, enhancing compatibility with hydrophobic matrices .
Parent Alcohol: Isoborneol vs. Borneol

Isobornyl formate’s parent alcohol, isoborneol (CAS 36294-23-2), differs from borneol (CAS 507-70-0) in stereochemistry:

  • Isoborneol : Exo configuration (hydroxyl group on the same face as the bridgehead methyl groups) .
  • Borneol : Endo configuration (hydroxyl group on the opposite face), leading to higher melting points (208°C vs. 212°C for borneol) and distinct biological activities .
Ketone Analog: Camphor

Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, CAS 76-22-2) shares the same skeleton but replaces the hydroxyl group with a ketone. This oxidation increases polarity (logP 2.4 for camphor vs. 3.1 for isobornyl formate) and reactivity, making camphor a common chiral auxiliary in organic synthesis .

Substituted Derivatives
  • 4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol (CAS N/A): Features a methyl group at position 4 instead of 1, altering steric hindrance and hydrogen-bonding capacity. This structural variation impacts its solubility and catalytic applications .
  • rel-(1R,2R,4S)-1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol (CAS 28462-85-3): Additional methyl groups enhance hydrophobicity, favoring use in agrochemicals and feed additives .

Biological Activity

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, commonly referred to as borneol formate, is a bicyclic monoterpenoid with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of scientific literature.

  • Molecular Formula: C11_{11}H18_{18}O2_2
  • Molecular Weight: 182.2594 g/mol
  • CAS Registry Number: 7492-41-3
  • IUPAC Name: Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate
  • InChI Key: RDWUNORUTVEHJF-YUCVTWSNSA-N

Antimicrobial Properties

Borneol derivatives have been extensively studied for their antimicrobial properties. Research indicates that borneol exhibits significant antibacterial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus62.5 µg/mL
Escherichia coli125 µg/mL
Candida albicans31.25 µg/mL

These findings suggest that borneol can serve as a potential natural preservative in food products and a therapeutic agent in treating infections.

Anti-inflammatory Effects

Studies have shown that borneol has anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and reduces the expression of inflammatory mediators:

  • Mechanism: Borneol inhibits the NF-kB signaling pathway, leading to decreased expression of COX-2 and iNOS.
  • Case Study: In a murine model of acute lung injury, treatment with borneol significantly reduced lung inflammation and edema compared to control groups .

Neuroprotective Effects

Borneol also exhibits neuroprotective effects that may be beneficial in neurodegenerative diseases:

  • Mechanism: It enhances the release of neurotransmitters such as dopamine and serotonin while reducing oxidative stress in neuronal cells.
  • Research Findings: In vitro studies demonstrated that borneol could protect against glutamate-induced neurotoxicity in hippocampal neurons .

Pharmacokinetics

The pharmacokinetic profile of borneol indicates good bioavailability and absorption characteristics:

ParameterValue
Human Intestinal Absorption99.39%
Caco-2 Permeability76.08%
Blood-Brain Barrier Penetration87.50%
Human Oral Bioavailability58.57%

These properties suggest that borneol can effectively reach systemic circulation and target central nervous system pathways.

Potential Applications

Given its diverse biological activities, borneol is being explored for various therapeutic applications:

  • Antimicrobial Agent : As a natural preservative in food and pharmaceuticals.
  • Anti-inflammatory Drug : Potential treatment for inflammatory diseases such as arthritis.
  • Neuroprotective Agent : Possible use in managing neurodegenerative diseases like Alzheimer's and Parkinson's.

Q & A

Basic Questions

Q. What are the validated synthetic routes for (1R,2R,4R)-rel-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl formate, and how can stereochemical purity be ensured?

  • Methodology : The compound is synthesized via esterification of borneol (a structurally related bicyclic monoterpene alcohol) with formic acid under acidic catalysis. To ensure stereochemical fidelity, chiral catalysts (e.g., lipases or transition-metal complexes) or chromatographic separation (e.g., chiral HPLC) are employed post-synthesis. Confirmation of stereochemical purity requires nuclear Overhauser effect (NOE) NMR experiments or single-crystal X-ray diffraction .
  • Key Data :

PrecursorReagentCatalystYieldPurity Assessment
BorneolHCOOHH₂SO₄75-85%Chiral HPLC (>98% ee)

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Peaks at δ ~8.1 ppm (formate ester proton) and δ ~170 ppm (carbonyl carbon) confirm ester formation. Bicyclic methyl groups appear as singlets (δ 0.8–1.2 ppm) .
  • IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 1180 cm⁻¹ (C-O ester) .
  • Mass Spectrometry : Molecular ion peak at m/z 182.2594 (C₁₁H₁₈O₂) with fragmentation patterns matching the bicyclic scaffold .

Advanced Questions

Q. How does the formate ester moiety influence the compound’s pharmacokinetic properties compared to its alcohol precursor (e.g., borneol)?

  • Methodology :

  • Lipophilicity : The formate ester increases logP (measured via reverse-phase HPLC), enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic Stability : In vitro assays (e.g., liver microsomes) show esterase-mediated hydrolysis to borneol, altering bioavailability. Compare half-life (t₁/₂) in plasma vs. tissue homogenates .
    • Data Contradictions : Discrepancies in solubility studies may arise from solvent polarity (e.g., DMSO vs. water) or impurities. Standardize purity assessments using HPLC (>99%) and control solvent systems .

Q. What strategies can resolve contradictions in reported biological activity data across different in vitro models?

  • Methodology :

  • Dose-Response Analysis : Use Hill slope modeling to compare EC₅₀ values in antiproliferative assays (e.g., Trypanosoma cruzi epimastigotes vs. mammalian cells) .
  • Assay Standardization : Control variables such as cell line viability (MTT assay), incubation time, and solvent (e.g., DMSO concentration ≤0.1%) .
    • Case Study : Borneol esters exhibit trypanocidal activity via TRP channel modulation, but conflicting IC₅₀ values (5–50 µM) may reflect differences in parasite strain sensitivity or compound batch purity .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate transition states for hydrolysis. The ester’s electrophilicity is influenced by bicyclic ring strain and methyl group steric effects .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. ethanol) to predict hydrolysis rates. Compare with experimental kinetic data (e.g., half-life in pH 7.4 buffer) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-

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